molecular formula C23H31FN2O B4813582 1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE

1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE

Cat. No.: B4813582
M. Wt: 370.5 g/mol
InChI Key: MIJJTFMWKBSSFM-UHFFFAOYSA-N
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Description

1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a fluorophenyl group

Preparation Methods

Chemical Reactions Analysis

1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The fluorophenyl group can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[4-(2-ADAMANTYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-1-PROPANONE can be compared to other piperazine derivatives, such as:

    1-(4-Fluorophenyl)piperazine: This compound lacks the adamantyl group, which may result in different biological activity and binding properties.

    1-(4-Adamantyl)piperazine: This compound lacks the fluorophenyl group, which can affect its chemical reactivity and interaction with biological targets.

The presence of both the adamantyl and fluorophenyl groups in this compound makes it unique, providing a combination of steric bulk and electronic effects that can enhance its performance in various applications.

Properties

IUPAC Name

1-[4-(2-adamantyl)piperazin-1-yl]-3-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O/c24-21-4-1-16(2-5-21)3-6-22(27)25-7-9-26(10-8-25)23-19-12-17-11-18(14-19)15-20(23)13-17/h1-2,4-5,17-20,23H,3,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJJTFMWKBSSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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